molecular formula C11H8BrIN2O B577851 9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine CAS No. 1282516-69-1

9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine

Katalognummer: B577851
CAS-Nummer: 1282516-69-1
Molekulargewicht: 391.006
InChI-Schlüssel: SMHDMAYAZJZZHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine” is a chemical compound with the molecular formula C11H8BrIN2O . It has a molecular weight of 391.01 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H8BrIN2O/c12-7-1-2-8-9(5-7)16-4-3-15-6-10(13)14-11(8)15/h1-2,5-6H,3-4H2 .


Physical and Chemical Properties Analysis

The compound “this compound” has a predicted boiling point of 491.2°C . It has a density of 2.21 g/cm3 . The compound is solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Chemical Properties

Studies on benzodiazepines and related heterocycles demonstrate the importance of synthetic methodologies for accessing diverse biological activities. For instance, benzodiazepines synthesized from o-phenylenediamines, a structural motif related to imidazo[1,2-d][1,4]benzoxazepines, show significant promise in various therapeutic areas (Ibrahim, 2011). These synthetic approaches enable the exploration of novel compounds with potential applications in medicinal chemistry and drug discovery.

Biological and Pharmacological Research

Benzoxazepines, including the closely related 1,5-benzoxazepines, exhibit a range of pharmacological properties, such as anticancer, antibacterial, and antifungal activities. This suggests that derivatives like 9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine may also hold potential for development into new therapeutic agents targeting various diseases (Stefaniak & Olszewska, 2021). The exploration of such compounds could lead to the discovery of new drugs with improved efficacy and safety profiles.

Potential for Novel Drug Development

The structural features of this compound, including the presence of bromo and iodo substituents, offer unique opportunities for chemical modification and the creation of novel derivatives. Research on related compounds demonstrates the potential for developing new central nervous system (CNS) drugs, highlighting the importance of the azole group and its derivatives in synthesizing potent CNS-active compounds (Saganuwan, 2020). This indicates the possibility of leveraging the chemical structure of this compound for the development of new CNS therapeutics.

Safety and Hazards

The compound “9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

Eigenschaften

IUPAC Name

9-bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrIN2O/c12-7-1-2-8-9(5-7)16-4-3-15-6-10(13)14-11(8)15/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHDMAYAZJZZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)Br)C3=NC(=CN31)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728938
Record name 9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282516-69-1
Record name 9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 3.0 M solution of ethylmagnesium bromide in ethyl ether (1.1 mL) was added dropwise to a suspension of 9-bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (1.1 g, 2.2 mmol) in THF at −15° C. The mixture was stirred and followed by LC/MS. After 1 hour, there is no starting material left and the reaction was poured into sat. NH4Cl and extracted with ethyl acetate. The organic extracts were washed with water, brine, dried over MgSO4 and concentrated. The crude residue was purified by flash column chromatography to provide 9-bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine as white solid (0.7 g).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.